![molecular formula C10H18FNO4S B2794453 Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate CAS No. 2470280-19-2](/img/structure/B2794453.png)

Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

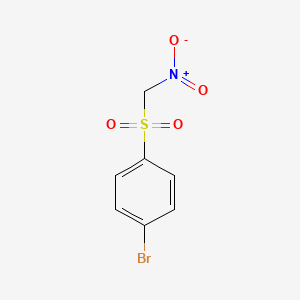

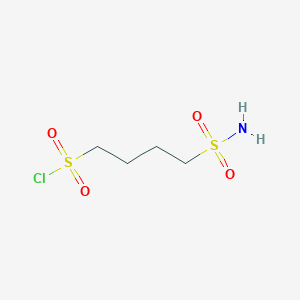

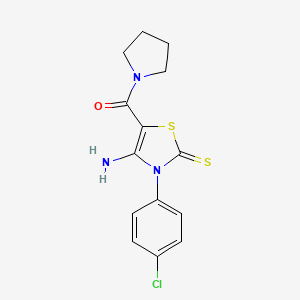

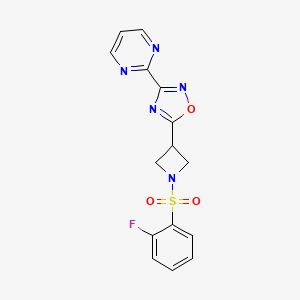

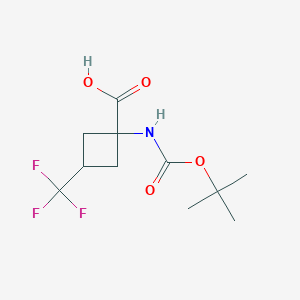

“Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate” is a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This compound has a tert-butyl group attached to the nitrogen atom of the carbamate group, and a fluorosulfonylmethyl group attached to a cyclobutyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carbamate group, a tert-butyl group, a cyclobutyl ring, and a fluorosulfonylmethyl group . The stereochemistry at the 1R,2R positions on the cyclobutyl ring would also be an important feature .Chemical Reactions Analysis

As a carbamate, this compound would be expected to undergo reactions typical of carbamates, such as hydrolysis under acidic or basic conditions to yield an amine and carbon dioxide . The fluorosulfonylmethyl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group and the potentially electronegative fluorosulfonylmethyl group could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthetic Intermediates for Nucleotide Analogs

One application of tert-butyl carbamate derivatives is in the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides, serving as important intermediates. For example, a related compound, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, has been highlighted for its crucial role in the synthesis of these analogs, showcasing its utility in creating nucleotide mimics with potential therapeutic applications (Ober et al., 2004).

Building Blocks in Organic Synthesis

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This class of compounds demonstrates their importance as versatile building blocks in organic synthesis, underscoring their adaptability in constructing complex molecules (Guinchard et al., 2005).

Intermediates for Biologically Active Compounds

Another application involves the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the production of biologically active compounds such as omisertinib (AZD9291). This highlights the compound's role in pharmaceutical synthesis, particularly in creating targeted cancer therapies (Zhao et al., 2017).

Stereoisomers as Key Intermediates

Furthermore, efficient stereoselective synthesis routes have been developed for tert-butyl carbamate derivatives, providing key intermediates for the synthesis of factor Xa inhibitors. This exemplifies the compound's critical role in generating stereochemically complex structures for medicinal chemistry applications (Wang et al., 2017).

Applications in Cyclopropanation

Compounds structurally related to tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate have been used in the synthesis of spirocyclopropanated analogs of insecticides such as Thiacloprid and Imidacloprid. This indicates their utility in agrochemical research for developing new insecticidal compounds with enhanced activity and specificity (Brackmann et al., 2005).

Mécanisme D'action

Target of Action

The primary targets of EN300-27106070 are proteins, specifically those that have a hydrophobic groove in their structure . This compound has a unique ability to bind to these proteins and form strong covalent bonds .

Mode of Action

EN300-27106070 interacts with its protein targets through a mechanism known as sulfur (VI) fluoride exchange (SuFEx) reaction . This reaction is characterized by the formation of strong covalent bonds when the compound is attached to biomolecules, such as proteins . The compound binds to the hydrophobic groove of the protein’s inner interface . This binding leads to the formation of a sulfonic ester with the catalytic serine of the protein, resulting in irreversible inhibition .

Result of Action

The primary result of EN300-27106070’s action is the irreversible inhibition of its target proteins . This inhibition could disrupt the normal functioning of these proteins, leading to various molecular and cellular effects. The exact nature of these effects would depend on the specific roles of the inhibited proteins.

Action Environment

The action, efficacy, and stability of EN300-27106070 could be influenced by various environmental factors For instance, the compound’s reactivity suggests that it may be sensitive to changes in pH or temperature Additionally, the presence of other biomolecules could influence the compound’s ability to bind to its target proteins

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-8-5-4-7(8)6-17(11,14)15/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOHHXZEWHDKDA-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1CS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d]oxazol-2-ylthio)-N-(3-(quinolin-8-yloxy)propyl)acetamide](/img/structure/B2794370.png)

![2-[(3-fluorophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2794371.png)

![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)

![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2794382.png)

![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)

![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2794390.png)